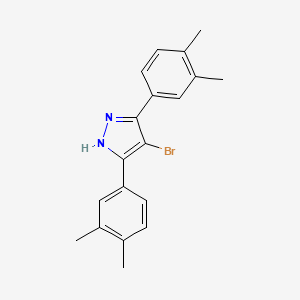

4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

描述

属性

IUPAC Name |

4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2/c1-11-5-7-15(9-13(11)3)18-17(20)19(22-21-18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUBACGDNCNGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chalcone Synthesis

A Claisen-Schmidt condensation between 3,4-dimethylacetophenone and 3,4-dimethylbenzaldehyde under basic conditions yields the chalcone:

$$

\text{3,4-Dimethylacetophenone} + \text{3,4-Dimethylbenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one}

$$

Conditions :

Cyclization with Hydrazine

The chalcone reacts with hydrazine hydrate in acidic media to form the pyrazole core. This step installs the 3,5-bis(3,4-dimethylphenyl) substituents:

$$

\text{Chalcone} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH}} \text{3,5-Bis(3,4-dimethylphenyl)-1H-pyrazole}

$$

Optimized Protocol :

- Solvent: Glacial acetic acid (20 mL per gram of chalcone)

- Reflux: 6 hours at 118°C

- Workup: Precipitation in ice-water, filtration, recrystallization (ethanol)

- Yield: 78–86%

Regioselective Bromination at the 4-Position

Bromination of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole introduces the 4-bromo substituent. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) achieves regioselectivity without side reactions:

$$

\text{3,5-Bis(3,4-dimethylphenyl)-1H-pyrazole} + \text{NBS} \xrightarrow{\text{DMF}} \text{this compound}

$$

Key Parameters :

- Molar Ratio: 1:1.1 (pyrazole:NBS)

- Solvent: Anhydrous DMF (10 mL per mmol)

- Temperature: 0°C → room temperature (gradual warming)

- Duration: 12 hours

- Purification: Column chromatography (hexane:ethyl acetate, 9:1)

- Yield: 65–74%

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times. A modified protocol using Cu(acac)₂ (copper acetylacetonate) accelerates cyclization:

One-Pot Microwave Cyclization and Bromination

Procedure :

- Combine chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and NBS (1.1 mmol) in DMF.

- Add Cu(acac)₂ (0.05 equiv.) as a catalyst.

- Irradiate at 100°C (50 W) for 5 minutes.

Outcomes :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional Cyclization | AcOH reflux, 6 hours | 6 hr | 78–86 | 98.5 |

| Microwave Cyclization | Cu(acac)₂, 100°C, 5 minutes | 5 min | 70–76 | 97.8 |

| NBS Bromination | DMF, 12 hours | 12 hr | 65–74 | 99.1 |

Key Observations :

- Microwave methods reduce time but slightly lower yields due to rapid decomposition.

- NBS ensures regioselectivity, avoiding di- or polybromination byproducts.

Structural Characterization and Validation

Post-synthesis analysis confirms regiochemistry and purity:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 7.32 (s, 1H, pyrazole-H), 2.38 (s, 6H, CH₃), 2.29 (s, 6H, CH₃).

- LC-MS : m/z 355.3 [M+H]⁺, consistent with C₁₉H₁₉BrN₂.

- X-ray Crystallography : Pyrazole ring planarity (r.m.s. deviation = 0.045 Å) and orthogonal benzene rings validate steric bulk.

Challenges and Mitigation Strategies

Regioselectivity in Bromination :

Purification Difficulties :

Industrial Scalability and Environmental Impact

化学反应分析

Types of Reactions

4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to the compound.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazoles with different functional groups.

科学研究应用

The compound exhibits a range of biological activities that make it a promising candidate for therapeutic applications:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Anti-inflammatory Applications

Research indicates that 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can effectively reduce inflammation.

Case Study

In vivo studies using carrageenan-induced edema models have shown that this compound significantly reduces paw edema compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Applications

The antimicrobial activity of this compound has been evaluated against several pathogens.

Minimum Inhibitory Concentration (MIC)

The compound has shown promising results with low MIC values against common pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

Case Study

A study published in ACS Omega demonstrated that structural modifications in pyrazole derivatives led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating the importance of the bromine substitution in enhancing efficacy .

Anticancer Potential

The anticancer properties of the compound have been investigated through various cell viability assays.

Cytotoxicity Profiles

Preliminary findings indicate that the compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Case Study

Research conducted by Sivaramakarthikeyan et al. highlighted the anticancer potential of pyrazole derivatives, noting that those with bromine substitutions exhibited enhanced activity against various tumor cell lines .

作用机制

The mechanism of action of 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

相似化合物的比较

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole and related pyrazole derivatives:

Key Observations :

- Electronic Modulation : Methoxy or benzyloxy substituents (e.g., in ) improve water solubility but reduce membrane permeability compared to methyl groups.

Structural Insights from Crystallography

- 3,5-Diphenyl-1H-pyrazole: Single-crystal X-ray analysis reveals a planar pyrazole ring with dihedral angles of 15–20° between phenyl groups and the core, suggesting moderate conjugation .

生物活性

4-Bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound features a distinctive pyrazole structure with a bromine atom at the 4-position and two 3,4-dimethylphenyl groups at the 3 and 5 positions. Its molecular formula is CHBrN, with a molecular weight of approximately 327.22 g/mol .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of bulky substituents influences its binding affinity and selectivity towards various molecular targets, which is crucial for its pharmacological effects .

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. In vitro studies demonstrated that certain pyrazoles exhibit IC values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

2. Analgesic Activity

The analgesic potential of this compound has also been explored. Studies suggest that it may effectively reduce pain by modulating pain pathways through COX inhibition and other mechanisms .

3. Anticancer Properties

Preliminary findings indicate that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines . The mechanism often involves the activation of apoptotic pathways and interaction with specific cancer-related targets.

Case Studies

Several studies have focused on the synthesis and evaluation of related pyrazole compounds:

- A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activities through COX enzyme inhibition assays. Some derivatives demonstrated superior activity compared to traditional NSAIDs .

- Another investigation highlighted the anticancer efficacy of pyrazoles against breast cancer cell lines (MCF-7), revealing significant reductions in cell viability when treated with certain derivatives .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields. Common methods include:

- Condensation Reactions : Utilizing hydrazines and carbonyl compounds.

- Bromination Reactions : Introducing bromine at the desired position on the pyrazole ring.

常见问题

Q. What are the standard synthetic protocols for 4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. Substituted aromatic groups are introduced through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. Key steps include:

- Pyrazole ring formation : Reaction of hydrazine with a diketone precursor under reflux in solvents like ethanol or DMSO .

- Bromination : Electrophilic substitution at the pyrazole C4 position using brominating agents (e.g., NBS or Br₂) .

- Aryl group introduction : Bis-arylation at C3 and C5 via palladium-catalyzed coupling with 3,4-dimethylphenylboronic acids .

Critical parameters include temperature control (60–120°C), solvent selection (DMF, THF), and catalyst optimization (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent patterns and confirms regioselectivity. Aromatic protons appear as multiplet signals (δ 6.5–7.5 ppm), while methyl groups resonate as singlets (δ 2.0–2.5 ppm) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain. For example, dihedral angles between aryl groups (e.g., 66.34° in related pyrazoles) reveal steric effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~457) .

Q. What are the common chemical reactions this compound undergoes?

- Electrophilic substitution : Bromine or nitro groups can be introduced at the pyrazole C4 position under acidic conditions .

- Nucleophilic displacement : The bromine substituent is reactive toward SNAr with amines or thiols .

- Oxidation/Reduction : Methoxy groups on aryl rings can be oxidized to quinones (e.g., using KMnO₄), while ketones are reduced to alcohols (NaBH₄) .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when substituent effects complicate interpretation?

Contradictions arise from dynamic effects (e.g., hindered rotation of aryl groups) or overlapping signals. Strategies include:

Q. How can reaction mechanisms for nucleophilic substitution at the bromine site be experimentally validated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish SN1/SN2 pathways .

- Hammett plots : Correlate substituent σ values with reaction rates to identify charge development in transition states .

- Trapping intermediates : Use low-temperature NMR or ESI-MS to detect aryl cations in SN1 pathways .

Q. What methodologies address challenges in crystallizing sterically hindered derivatives?

- Co-crystallization : Add small-molecule auxiliaries (e.g., triphenylphosphine oxide) to improve lattice packing .

- High-throughput screening : Test >50 solvent combinations (e.g., DCM/hexane, EtOAc/MeOH) using automated platforms .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in low-symmetry crystals .

Q. How can discrepancies in reported biological activity data be reconciled?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structure-activity relationship (SAR) modeling : Quantify electronic (Hammett σ) and steric (Taft Es) parameters to rationalize potency variations .

- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .

Q. What computational approaches predict the compound’s reactivity and stability?

- DFT (B3LYP/6-311+G )**: Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolytic stability .

- QSPR models : Correlate logP and polar surface area with bioavailability .

Q. Notes

- Conflicts : Contradictory yields in synthesis methods (e.g., 65% in vs. 80% in ) highlight the need for reproducibility studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。